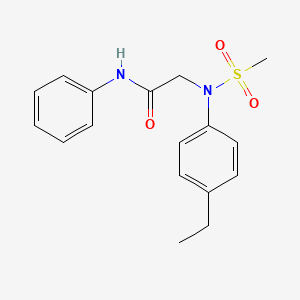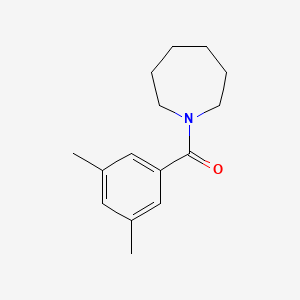
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) that has been widely used in scientific research. MEK is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. PD0325901 has been shown to have potential therapeutic applications in cancer and other diseases.
Mechanism of Action
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine inhibits the activity of MEK, which is a key component of the MAPK signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting MEK, 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine blocks the downstream activation of MAPK and its associated signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell growth and proliferation, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine is its specificity for MEK, which allows for the selective inhibition of the MAPK signaling pathway. This makes it a useful tool for studying the role of this pathway in various biological processes, including cancer. However, one limitation of 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are many potential future directions for research involving 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine. One area of interest is the development of combination therapies that incorporate 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine with other cancer treatments, such as immunotherapy. Another area of interest is the development of new MEK inhibitors with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine in various diseases.
Synthesis Methods
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 6-methyl-4-pyrimidinamine with 4-morpholinylphenylamine in the presence of a catalyst such as palladium on carbon. The resulting product can be purified using various techniques, such as column chromatography.
Scientific Research Applications
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has been extensively studied in scientific research, particularly in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including melanoma, colon, and pancreatic cancer cells. 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
6-methyl-2-morpholin-4-yl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-11-14(17-13-5-3-2-4-6-13)18-15(16-12)19-7-9-20-10-8-19/h2-6,11H,7-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKOXWFGPNNWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)



![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)



![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)